1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole
Overview
Description
1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole, also known as IST, is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. IST has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research. In
Mechanism of Action
The mechanism of action of 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can cause cellular damage.
Biochemical and Physiological Effects
1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases. 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy. Furthermore, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been shown to enhance cognitive function and memory, making it a potential candidate for use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biochemical and physiological effects. However, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole also has some limitations. It has low solubility in water, making it difficult to administer to cells in culture. Furthermore, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has not been extensively studied in vivo, so its efficacy and safety in animal models are not yet fully understood.
Future Directions
There are several future directions for research on 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole. One area of interest is the development of new synthesis methods that can produce 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole in higher yields and with greater purity. Another area of interest is the investigation of 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, research is needed to determine the efficacy and safety of 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole in animal models and ultimately in humans. Finally, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole's potential use as an antibiotic should be further investigated, particularly in light of the growing problem of antibiotic resistance.
Scientific Research Applications
1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole has been shown to have antimicrobial properties, making it a potential candidate for use as an antibiotic.
properties
IUPAC Name |
3-[[3-(tetrazol-1-yl)phenoxy]methyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-2-10(16-8-12-14-15-16)6-11(3-1)17-7-9-4-5-18-13-9/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARHBGMFNWILBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NOC=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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